molecular formula C13H20ClNO2 B2487715 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2089255-60-5

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2487715
CAS RN: 2089255-60-5
M. Wt: 257.76
InChI Key: PEODEIZULKEQLS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine , is an alkaloid isolated from the Mexican cereoid plant Backebergia militaris . It belongs to the class of isoquinolines.


Synthesis Analysis

The synthesis of 6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine using a dehydrating agent such as POCl3, P2O5, or ZnCl2 .


Molecular Structure Analysis

The empirical formula for this compound is C11H15NO2 , and its molecular weight is 193.24 g/mol . The chemical structure consists of a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 .


Chemical Reactions Analysis

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Scientific Research Applications

Starting Material for Complex Isoquinolines and Quinolizidines Synthesis

“6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Chiral Tetrahydroisoquinoline Derivatives

The Pomeranz–Fritsch process and its modifications have been used in the synthesis of chiral tetrahydroisoquinoline derivatives .

Synthesis of Biologically Active Derivatives

1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Treatment for Parkinson’s Disease

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Safety and Hazards

  • Storage Class Code : 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)

Future Directions

Research on 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could explore its potential applications in drug development, given its isoquinoline scaffold and diverse biological activity . Further studies may investigate its pharmacological properties and potential therapeutic uses.

properties

IUPAC Name

6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODEIZULKEQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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